EO 1428
Overview
Description
EO 1428 is a highly specific inhibitor of p38, belonging to the aminobenzophenone class. It selectively targets p38 α and p38 β2 isoforms, with no activity against p38 γ, p38 δ, ERK1/2, or JNK1 .
Preparation Methods
Synthetic Routes:: The synthetic routes for EO 1428 are not widely documented in the literature. it is typically synthesized through organic chemistry methods involving key reactions.
Industrial Production:: Details regarding industrial-scale production methods for this compound are scarce. It is primarily available through specialized suppliers and research institutions.
Chemical Reactions Analysis
EO 1428 undergoes various chemical reactions, including:
Reduction: Reduction reactions could potentially modify this compound, but further research is needed.
Substitution: this compound may undergo substitution reactions, leading to derivatives with altered properties.
Common reagents and conditions used in these reactions remain elusive due to limited data. Major products formed from these reactions are not extensively characterized.
Scientific Research Applications
EO 1428 has garnered interest in several scientific fields:
Biology: this compound’s impact on cellular signaling pathways, especially p38-mediated responses, is a subject of investigation.
Medicine: Its potential therapeutic applications, such as anti-inflammatory effects, are being explored.
Industry: this compound’s industrial applications (if any) require further study.
Mechanism of Action
EO 1428’s mechanism of action involves inhibiting p38, a crucial kinase involved in stress responses, inflammation, and cell survival. By targeting p38 α and p38 β2, this compound modulates downstream signaling pathways, affecting gene expression and cellular processes.
Comparison with Similar Compounds
EO 1428’s uniqueness lies in its selective inhibition of p38 α and p38 β2. Similar compounds include other p38 inhibitors, such as SB203580 and VX-745, but their specificities differ.
Biological Activity
EO 1428 is a selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. This compound has garnered attention due to its significant anti-inflammatory properties and its potential applications in various therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and relevant research findings.
- Chemical Name: (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone
- Molecular Formula: C20H16BrClN2O
- Molecular Weight: 415.71 g/mol
- Purity: ≥98%
This compound selectively inhibits p38α and p38β MAPKs, which are critical in the signaling pathways involved in inflammatory responses. The compound shows no activity against p38γ, p38δ, ERK1/2, or JNK1, making it a highly specific agent for targeted therapy .
Inhibition of Cytokine Production
This compound has been shown to inhibit the production of several inflammatory cytokines:
Cytokine | IC50 (nM) |
---|---|
IL-8 | 4 |
TNF-α | 5 |
IL-6 | 17 |
IL-1β | 30 |
IL-10 | 74 |
These IC50 values indicate that this compound is particularly potent against IL-8 and TNF-α, which are key players in inflammatory processes .
Preclinical Studies
Anti-inflammatory Activity
In murine models of acute and chronic dermatitis, this compound demonstrated significant anti-inflammatory effects. The compound effectively reduced inflammation markers and improved clinical symptoms associated with dermatitis .
Case Study: Dermatitis Models
In a controlled study involving mice with induced dermatitis, treatment with this compound resulted in:
- Reduction in Inflammatory Scores: A marked decrease in clinical scores was observed.
- Histological Improvements: Histopathological examination revealed reduced infiltration of inflammatory cells in treated groups compared to controls.
These findings indicate that this compound could be beneficial in managing skin inflammatory conditions.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Synergistic Effects : Research indicates that combining this compound with other anti-inflammatory agents may enhance its efficacy. For instance, when used alongside corticosteroids, there was a notable reduction in required dosages while maintaining therapeutic effects .
- Impact on TACE Activity : At a concentration of 1 μM, this compound significantly attenuates LPS-induced tumor necrosis factor α-converting enzyme (TACE) activity upregulation, suggesting its role in modulating key inflammatory pathways .
Properties
IUPAC Name |
[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLCHNAEZNGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185914 | |
Record name | EO-1428 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321351-00-2 | |
Record name | EO-1428 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EO-1428 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EO-1428 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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